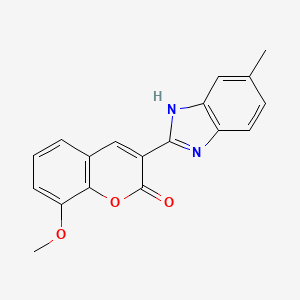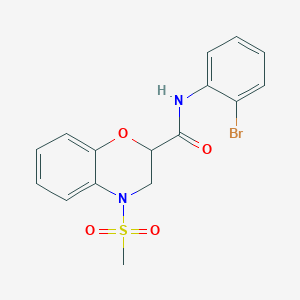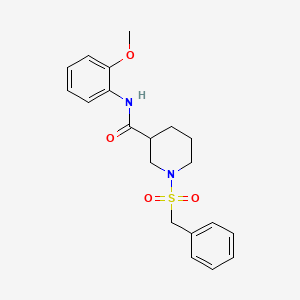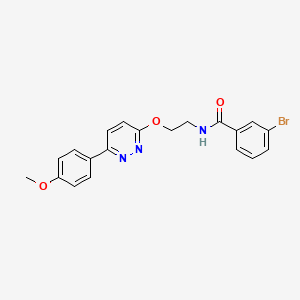![molecular formula C19H20ClFN2O3S B11234087 1-[(3-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide](/img/structure/B11234087.png)
1-[(3-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and aromatic substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The sulfonyl group is introduced through a sulfonation reaction, and the aromatic substituents are added via electrophilic aromatic substitution. Common reagents used in these reactions include sulfonyl chlorides, fluorobenzenes, and piperidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures efficient production and minimizes waste.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the aromatic substituents with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- 1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-3-piperidinecarboxamide
- 1-[(3-chlorobenzyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide
Comparison: Compared to similar compounds, 1-[(3-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide exhibits unique properties due to the presence of the fluorophenyl group. This group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H20ClFN2O3S |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H20ClFN2O3S/c20-16-6-1-4-14(10-16)13-27(25,26)23-9-3-5-15(12-23)19(24)22-18-8-2-7-17(21)11-18/h1-2,4,6-8,10-11,15H,3,5,9,12-13H2,(H,22,24) |
InChI Key |
GLECFTQXZFGVCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11234005.png)
![2-{4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline](/img/structure/B11234008.png)

![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11234017.png)

![N-benzyl-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B11234024.png)

![7-[4-(Methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11234043.png)
![N-(4-fluorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11234047.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11234056.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B11234069.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11234075.png)

![4-(4-Cyclohexylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B11234088.png)
